5,6-Dihydroflavopereirine
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Overview
Description
5,6-Dihydroflavopereirine is a complex organic compound with a unique structure that combines indole and quinolizine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroflavopereirine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives with quinolizine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroflavopereirine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce various indole-based compounds .
Scientific Research Applications
5,6-Dihydroflavopereirine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroflavopereirine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indolo(2,3-a)quinolizin-5-ium, 1-ethyl-2,3,4,6,7,12-hexahydro-
- 2,3,4,6,7,12-Hexahydro-1H-indolo(2,3-a)quinolizin-5-ium
Uniqueness
5,6-Dihydroflavopereirine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55371-52-3 |
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Molecular Formula |
C17H17N2+ |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C17H16N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-8,11H,2,9-10H2,1H3/p+1 |
InChI Key |
DAGPUIPHACXCSU-UHFFFAOYSA-O |
SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3 |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3 |
Synonyms |
5,6-DHFPR 5,6-dihydro-flavopereirine 5,6-dihydroflavopereirine |
Origin of Product |
United States |
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